molecular formula C15H22BNO4S B2446310 N-[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3-propanesultam CAS No. 2377587-61-4

N-[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3-propanesultam

Cat. No.: B2446310
CAS No.: 2377587-61-4
M. Wt: 323.21
InChI Key: MLZBNILDZLPZDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3-propanesultam” is an important raw material in the synthesis of diaryl derivatives acting as FLAP regulators . FLAP (5-lipoxygenase-activating protein) is a protein widely distributed within the central nervous system, whose function is to regulate the activation of the 5-lipoxygenase enzyme .


Synthesis Analysis

The compound has been synthesized by the Miyaura borylation and sulfonylation reactions . The total yield of the synthesis was as high as 86.73% .


Molecular Structure Analysis

The structure of the compound has been identified by FT-IR, 1H NMR, and mass spectroscopy . The crystal structure of the compounds has been studied by X-ray diffraction and conformational analysis . The molecular structure has been further calculated by density functional theory (DFT), and the calculated data are consistent with the results of X-ray diffraction .


Chemical Reactions Analysis

The title compound was readily synthesized by the sequence of the Miyaura borylation and sulfonylation reactions . The relationship between molecular electrostatic potential and frontier molecular orbitals of the title compound revealed nucleophilic reactivity and high stability of the product .


Physical and Chemical Properties Analysis

The compound exists as a monoclinic crystal system with a P2 1 /c spatial group . The unit cell dimensions are: a = 14.0258 (8) Å, b = 8.6643 (5) Å, c = 13.2719 (7) Å, β = 95.507 (2)°, V = 1605.41 (16) Å 3, Z = 4, Rgt ( F) = 0.0536 (2045), wRref ( F2) = 0.1279 (3184), T = 110.0 K .

Scientific Research Applications

Synthesis and Structural Analysis

Compounds such as N-[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3-propanesultam are synthesized and analyzed for their molecular structures using techniques like FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction. Density functional theory (DFT) is applied for computational studies to correlate with experimental data, providing insights into the molecular electrostatic potential and frontier molecular orbitals, revealing physicochemical properties of these compounds (Huang et al., 2021).

Boronated Compounds in Medicine

Some boronated compounds related to this compound are explored for their in vitro cytotoxicity and cellular uptake, particularly in medical applications like cancer therapy. These studies often include synthesizing various boronated phosphonium salts and assessing their effects on cell lines such as human glioblastoma and canine kidney tubule cells (Morrison et al., 2010).

Polymer and Nanoparticle Research

In the field of polymer science and nanotechnology, derivatives of these compounds are utilized for creating polymers and nanoparticles with specific properties like fluorescence emission. These are used for applications ranging from drug delivery systems to materials with unique electronic properties (Fischer et al., 2013).

Crystal Structure Studies

The crystal structures of various derivatives of these compounds are studied extensively. Such research helps in understanding the conformation and molecular interactions within these compounds, providing valuable information for designing molecules with desired properties (Coombs et al., 2006).

Molecular Sensing and Detection

Derivatives of this compound are researched for their potential use in molecular sensing and detection. Such compounds can be engineered to react with specific molecules, making them useful in detecting substances like hydrogen peroxide vapor, which has applications in explosive detection and environmental monitoring (Fu et al., 2016).

Mechanism of Action

The compound is an important raw material in the synthesis of diaryl derivatives acting as FLAP regulators . FLAP (5-lipoxygenase-activating protein) is a protein widely distributed within the central nervous system, whose function is to regulate the activation of the 5-lipoxygenase enzyme .

Future Directions

The compound has a wide range of applications in pharmacy and biology . It is not only an important intermediate in organic synthesis, but also has a wide range of applications in pharmacy and biology . In the organic synthesis of drugs, boronic acid compounds are usually used to protect diols; it is utilized in the asymmetric synthesis of amino acids, Diels–Alder and Suzuki coupling reactions . In the drug application research, boric acid compounds are usually used as enzyme inhibitors or specific ligand drugs . In addition to treating tumors and microbial infections, they can also be used to treat anticancer drugs . In addition, boric acid compounds can also be used as fluorescent probes to identify hydrogen peroxide, sugars, copper and fluoride ions, and catecholamines . At the same time, boronic ester bonds are widely used in the construction of stimulus-responsive drug carriers due to their advantages of simple construction conditions, good biocompatibility, and ability to respond to various microenvironmental changes such as pH, glucose, and ATP in the organism . The types of drug carriers based on borate linkages include drug–polymer coupling, polymer micelles, linear-hyperbranched polymers and mesoporous silica, etc . They can not only load anti-cancer drugs, but also deliver insulin and genes . The drug is loaded onto the carrier through covalent or non-covalent interactions, and the formation and rupture of the boronic ester bond in different environments is used to achieve the controlled drug release .

Properties

IUPAC Name

2-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,2-thiazolidine 1,1-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22BNO4S/c1-14(2)15(3,4)21-16(20-14)12-8-5-6-9-13(12)17-10-7-11-22(17,18)19/h5-6,8-9H,7,10-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLZBNILDZLPZDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2N3CCCS3(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22BNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.